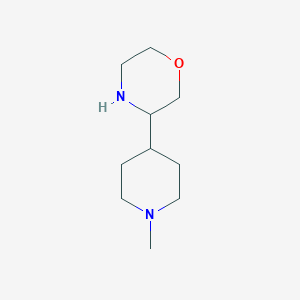

3-(1-Methylpiperidin-4-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

3-(1-methylpiperidin-4-yl)morpholine |

InChI |

InChI=1S/C10H20N2O/c1-12-5-2-9(3-6-12)10-8-13-7-4-11-10/h9-11H,2-8H2,1H3 |

InChI Key |

MHOSMKZKMKYOGU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2COCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Methylpiperidin 4 Yl Morpholine and Analogous Architectures

Retrosynthetic Analysis of the 3-(1-Methylpiperidin-4-yl)morpholine Scaffold

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. 182.160.97rsc.org For 3-(1-Methylpiperidin-4-yl)morpholine, several disconnection strategies can be envisioned, highlighting the key bond formations required for its assembly.

The most logical primary disconnection is the carbon-carbon bond linking the piperidine (B6355638) and morpholine (B109124) rings (C4 of piperidine and C3 of morpholine). This approach simplifies the target into two key heterocyclic synthons: a nucleophilic piperidine fragment and an electrophilic morpholine fragment, or vice versa.

Pathway A: This pathway involves a nucleophilic 1-methylpiperidine-4-yl synthon (e.g., an organometallic reagent like a Grignard or organozinc species) and an electrophilic morpholine-3-yl synthon (e.g., a 3-halomorpholine or a morpholin-3-one).

Pathway B: Conversely, this route utilizes an electrophilic 1-methylpiperidine-4-yl synthon (such as 1-methyl-4-piperidone) and a nucleophilic morpholine-3-yl synthon (like a 3-metallated morpholine or a morpholine enolate).

A secondary level of analysis involves disconnecting the heterocyclic rings themselves. The N-methylpiperidine ring can be disconnected to reveal an acyclic 1,5-dihalopentane and methylamine, or through intramolecular cyclization of a functionalized amine. The morpholine ring can be retrosynthetically cleaved to an amino alcohol precursor, which can be derived from simpler starting materials like an amino acid and an epoxide.

Established Synthetic Routes for Piperidine Ring Construction

The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals. rsc.org Its synthesis is well-established, with numerous methods focusing on ring formation and stereochemical control.

Cyclization Reactions for N-Methylpiperidine Formation

The construction of the N-methylpiperidine ring is commonly achieved through cyclization reactions where the nitrogen atom and the carbon backbone are assembled into the six-membered ring. Key strategies include intramolecular nucleophilic substitution and reductive amination.

One classical approach involves the reaction of a primary amine, such as methylamine, with a 1,5-dielectrophile, like 1,5-dihalopentane, to form the heterocyclic ring via double alkylation. Another powerful method is the reductive amination of a δ-amino carbonyl compound, which cyclizes to an imine or enamine intermediate that is subsequently reduced to the piperidine. rsc.org Modern variations include transition-metal-catalyzed processes that offer high efficiency and functional group tolerance. organic-chemistry.org

| Starting Materials | Key Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| 1,5-Pentanediol and Methylamine | Potassium hydroxide, Hydrogen pressure | Reductive Amination/Cyclization | nih.gov |

| 5-(Benzyl(methyl)amino)pentanenitrile | Palladium on charcoal (Pd/C), H2 | Reductive Cyclization | rsc.org |

| Primary amines and Diols | Cp*Ir complex | N-Heterocyclization | organic-chemistry.org |

| Alkyl dihalides and Primary amines | Microwave irradiation, Aqueous medium | Cyclocondensation | organic-chemistry.org |

Stereochemical Control in Piperidine Synthesis

Achieving stereochemical control is critical when synthesizing substituted piperidines. For 4-substituted piperidines, the main challenge is often controlling the cis/trans relationship between substituents at different positions. Strategies to achieve this include:

Substrate-Controlled Diastereoselection: Utilizing existing stereocenters in an acyclic precursor to direct the stereochemical outcome of the cyclization reaction.

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule to guide the formation of new stereocenters, which is then removed in a later step.

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to enantioselectively or diastereoselectively form the piperidine ring. For instance, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate has been shown to produce enantioenriched 3-substituted piperidines. acs.org

Multi-component Reactions: Stereoselective multi-component reactions, such as the vinylogous Mannich reaction, can assemble polysubstituted piperidines with high levels of stereocontrol in a single step. rsc.orgresearchgate.net

Methodologies for Morpholine Ring Synthesis

The morpholine ring, containing both an ether and an amine group, is another important scaffold in medicinal chemistry. Its synthesis often involves the formation of either the C-N or C-O bond as the key ring-closing step.

Strategies for Oxygen and Nitrogen Heterocycle Formation

The synthesis of substituted morpholines can be achieved through various strategic cyclizations. A common approach is the intramolecular cyclization of N-substituted amino alcohols. For instance, the reaction of an amino alcohol with an α-halo acid chloride yields an amide, which can then undergo intramolecular Williamson ether synthesis to form a morpholinone. Subsequent reduction of the amide carbonyl provides the desired morpholine.

More advanced and efficient methods have been developed, including:

Palladium-Catalyzed Carboamination: This key step allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. rsc.org

Indium(III)-Promoted Reductive Etherification: This method allows for the construction of various substituted morpholines with good functional group tolerance and high diastereoselectivity. researchgate.net

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: An efficient one-pot reaction for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. nih.gov

| Methodology | Key Precursors | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Coupling, Cyclization, Reduction | Amino alcohols, α-halo acid chlorides | K-tert-butoxide, LiAlH4 | Versatile for mono-, di-, and trisubstituted morpholines. | dntb.gov.ua |

| Pd-catalyzed Carboamination | O-allyl ethanolamines, Aryl/alkenyl halides | Palladium catalyst | Generates single stereoisomers; good for cis-3,5-disubstitution. | rsc.org |

| Indium-promoted Reductive Etherification | Keto alcohols | InBr3 | Good functional group tolerability and high diastereoselectivity. | researchgate.net |

| Tandem Hydroamination/Transfer Hydrogenation | Aminoalkyne substrates | Ruthenium catalyst | One-pot, enantioselective synthesis of 3-substituted morpholines. | nih.gov |

Coupling Strategies for 3-(1-Methylpiperidin-4-yl)morpholine Linkage

Directly coupling two saturated heterocyclic rings presents a significant synthetic challenge. As no specific literature route for 3-(1-Methylpiperidin-4-yl)morpholine was identified, plausible strategies must be proposed based on established chemical principles for C-C bond formation.

Proposed Strategy 1: Alkylation of a Morpholine Enolate

This approach follows Pathway B of the retrosynthetic analysis. It would involve the synthesis of an N-protected morpholin-3-one (B89469) and an electrophilic piperidine derivative, such as 1-methyl-4-iodopiperidine. The morpholinone can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. 182.160.97fiveable.me This enolate could then displace the iodide on the piperidine ring in an SN2 reaction. The resulting keto group on the morpholine ring would then be reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to afford the final compound.

Proposed Strategy 2: Organometallic Cross-Coupling

Following Pathway A, this strategy would involve the coupling of a nucleophilic piperidine with an electrophilic morpholine. An organometallic piperidine species, such as 4-(tributylstannyl)-1-methylpiperidine or a 4-piperidylzinc halide, could be prepared. whiterose.ac.uk This nucleophile could then be coupled with a 3-halomorpholine derivative under palladium-catalyzed conditions (e.g., Stille or Negishi coupling). This method is powerful for C(sp³)–C(sp³) bond formation, although the synthesis of the required functionalized saturated heterocycles can be challenging.

Proposed Strategy 3: Radical/Polar Crossover Annulation

A more modern approach could involve a photoredox-mediated radical/polar crossover (RPC) process. acs.org This strategy would build the linked scaffold from an acyclic precursor. For example, an imine derived from a functionalized amino alcohol (the morpholine precursor) could be reacted with an alkyl radical possessing a pendant leaving group (the piperidine precursor). Photocatalytically generated C-C bond formation, followed by an anionic ring closure, could potentially assemble one of the heterocyclic rings onto the other in a convergent fashion. acs.org This method is noted for its mild conditions and excellent functional group tolerance.

Amine Alkylation and Acylation Reactions

Amine alkylation and acylation are fundamental reactions in the synthesis of nitrogen-containing heterocycles. In the context of 3-(1-methylpiperidin-4-yl)morpholine, these reactions can be employed for the formation of either the morpholine or the piperidine ring, or for linking the two moieties.

One plausible approach involves the initial synthesis of a substituted morpholine, followed by the attachment of the piperidine ring. For instance, a suitably protected 3-aminomorpholine derivative can be reacted with a 1-methyl-4-piperidone (B142233) via reductive amination. This would involve the formation of an imine intermediate, which is then reduced to the target secondary amine, linking the two rings.

Alternatively, the synthesis can commence from a piperidine precursor. N-alkylation of a piperidine derivative with a morpholine-containing electrophile is another viable route. For example, reacting piperidine with an appropriate alkyl halide in the presence of a base is a standard procedure for N-alkylation. researchgate.net The choice of solvent and base is crucial to optimize the reaction conditions and minimize side products. researchgate.net

A sequence involving acylation followed by reduction can also be employed. For instance, an amino alcohol can be reacted with an α-halo acid chloride to form an amide, which then undergoes intramolecular cyclization to a morpholinone. nih.gov Subsequent reduction of the morpholinone yields the morpholine ring. nih.gov This morpholine derivative can then be coupled with the piperidine moiety.

A summary of potential amine alkylation and acylation strategies is presented in the table below.

| Strategy | Description | Key Intermediates |

| Reductive Amination | Reaction of a 3-aminomorpholine derivative with 1-methyl-4-piperidone. | 3-Aminomorpholine, 1-Methyl-4-piperidone |

| N-Alkylation | Reaction of a piperidine derivative with a morpholine-containing electrophile. | Piperidine, Morpholine with a leaving group |

| Acylation-Cyclization-Reduction | Formation of a morpholinone from an amino alcohol and an α-halo acid chloride, followed by reduction and coupling. | Amino alcohol, α-Halo acid chloride, Morpholinone |

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern cross-coupling reactions offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for the synthesis of the 3-(1-methylpiperidin-4-yl)morpholine scaffold, as it allows for the formation of the crucial C-N bond between the two heterocyclic rings. wikipedia.orgacsgcipr.org

This reaction typically involves the coupling of an amine with an aryl or heteroaryl halide or triflate. wikipedia.org In a potential synthetic route to the target compound, a 3-halomorpholine derivative could be coupled with 4-amino-1-methylpiperidine (B1301898), or conversely, a 4-halopiperidine derivative with 3-aminomorpholine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with various generations of phosphine ligands developed to improve the reaction's scope and efficiency. wikipedia.orgrug.nl

The versatility of the Buchwald-Hartwig amination allows for a modular approach to the synthesis of a library of analogs, by varying the substitution on either the morpholine or the piperidine coupling partner. researchgate.net

| Cross-Coupling Reaction | Description | Reactants | Catalyst System |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond. | 3-Halomorpholine and 4-amino-1-methylpiperidine OR 4-Halopiperidine and 3-aminomorpholine | Palladium precursor (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃) |

Derivatization and Functionalization Strategies for the Core Scaffold

Once the 3-(1-methylpiperidin-4-yl)morpholine core is assembled, its properties can be modulated through derivatization and functionalization at various positions on both the piperidine and morpholine rings.

Modification at the Piperidine Nitrogen and Carbon Positions

The piperidine moiety offers several sites for modification. The tertiary nitrogen of the 1-methylpiperidine (B42303) group is a key feature, but analogs with other N-alkyl or N-aryl substituents can be synthesized to explore structure-activity relationships. These modifications can be introduced by starting with the appropriately substituted piperidine precursor in the initial synthesis.

Functionalization of the carbon atoms of the piperidine ring is also a valuable strategy for creating structural diversity. Direct C-H functionalization methods have emerged as powerful tools for modifying heterocyclic scaffolds. nih.gov For piperidines, catalyst-controlled C-H functionalization can allow for the introduction of substituents at specific positions (C2, C3, or C4), although this can be challenging due to the similar reactivity of the C-H bonds. nih.gov Alternatively, starting from pre-functionalized piperidine derivatives, such as those with substituents at the 3 or 4 positions, allows for the synthesis of a wider range of analogs. youtube.comnih.gov

Functional Group Introduction on the Morpholine Moiety

The morpholine ring also presents opportunities for functionalization. The introduction of substituents on the morpholine ring can significantly impact the molecule's biological activity and physicochemical properties. nih.gov Synthetic strategies for substituted morpholines often involve starting from chiral amino alcohols to create stereochemically defined products. nih.gov

Post-synthetic modification of the morpholine scaffold can be achieved through various reactions. For instance, C-H functionalization methods, although less developed for morpholines compared to other heterocycles, represent a promising avenue for direct derivatization. mdpi.com Electrochemical methods have also been explored for the functionalization of morpholines. dntb.gov.ua The introduction of aryl groups at the 2- or 3-position of the morpholine ring has been reported, providing a handle for further modifications. acs.org

Green Chemistry Principles in the Synthesis of Related Heterocycles

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. mdpi.cominstituteofsustainabilitystudies.comnih.gov These principles are highly relevant to the synthesis of N-heterocycles like piperidine and morpholine.

Key green chemistry approaches applicable to the synthesis of the 3-(1-methylpiperidin-4-yl)morpholine scaffold include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives such as water, ethanol, or supercritical carbon dioxide can significantly reduce the environmental footprint of a synthesis. instituteofsustainabilitystudies.comacs.org

Catalysis: The use of catalytic reactions, such as the Buchwald-Hartwig amination, is inherently greener than stoichiometric reactions as it reduces waste. ispe.org Developing more efficient and recyclable catalysts is an ongoing area of research.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. instituteofsustainabilitystudies.com

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, and exploring alternative energy sources like microwave irradiation can reduce energy consumption.

Waste Reduction: Implementing one-pot or tandem reactions can minimize the number of purification steps and reduce the generation of waste. nih.govacs.org

A recent development in the green synthesis of morpholines involves a one- or two-step redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, which avoids the use of harsh reagents and is more atom-economical than traditional methods. chemrxiv.org Such innovative and greener synthetic routes are crucial for the sustainable production of valuable heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation of 3 1 Methylpiperidin 4 Yl Morpholine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the complete covalent framework and infer conformational details.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment

¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. For a compound like 3-(1-Methylpiperidin-4-yl)morpholine, the spectrum would be characterized by distinct signals corresponding to the N-methyl group, the piperidine (B6355638) ring, and the morpholine (B109124) ring protons.

Based on analogous structures, the N-methyl protons would typically appear as a singlet in the upfield region, around 2.2-2.4 ppm. du.edu The protons on the piperidine and morpholine rings would appear as complex multiplets due to spin-spin coupling. The protons adjacent to the oxygen in the morpholine ring (O-CH₂) are deshielded and would resonate further downfield compared to those adjacent to the nitrogen (N-CH₂). nih.govrsc.org Similarly, the protons on the piperidine ring adjacent to the nitrogen are also shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(1-Methylpiperidin-4-yl)morpholine based on Analogs

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N-CH₃ (Piperidine) | ~2.3 | Singlet | Characteristic signal for the N-methyl group. |

| Morpholine -CH₂-O- | ~3.7 | Multiplet | Protons are deshielded by the adjacent oxygen atom. rsc.org |

| Morpholine -CH₂-N- | ~2.5 | Multiplet | Protons adjacent to the nitrogen atom. rsc.org |

| Piperidine -CH₂-N(Me)- | ~2.8-3.0 | Multiplet | Protons adjacent to the methylated nitrogen. |

| Piperidine Ring CH/CH₂ | ~1.5-2.0 | Multiplets | Remaining protons of the piperidine ring. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. For 3-(1-Methylpiperidin-4-yl)morpholine, distinct signals would be expected for the N-methyl carbon, the four unique carbons of the piperidine ring, and the two unique carbons of the morpholine ring.

The carbons adjacent to heteroatoms (oxygen and nitrogen) are significantly deshielded and appear at higher chemical shifts. The C-O carbons of the morpholine ring are typically found in the 65-70 ppm range, while the C-N carbons of both rings appear between 45-60 ppm. nih.govrsc.org The N-methyl carbon would resonate in the upfield region, typically around 45-47 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(1-Methylpiperidin-4-yl)morpholine based on Analogs

| Carbon Group | Predicted Chemical Shift (ppm) | Notes |

| Morpholine -C H₂-O- | ~67 | Deshielded due to proximity to oxygen. rsc.org |

| Piperidine C-4 | ~60-62 | The carbon atom linking the two rings. |

| Morpholine -C H₂-N- | ~50 | Adjacent to the morpholine nitrogen. rsc.org |

| Piperidine -C H₂-N(Me)- | ~55 | Adjacent to the methylated piperidine nitrogen. |

| N-C H₃ (Piperidine) | ~46 | Characteristic N-methyl carbon signal. |

| Piperidine Ring CH₂ | ~30-32 | Remaining aliphatic carbons of the piperidine ring. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures

For unambiguous assignment of all proton and carbon signals in complex molecules, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity within the piperidine and morpholine ring systems separately. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the N-methyl protons to the adjacent carbons in the piperidine ring (C-2 and C-6), confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a chair conformation, NOESY can distinguish between axial and equatorial protons by showing correlations between protons on the same face of the ring (e.g., 1,3-diaxial interactions). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). nih.gov This allows for the unambiguous determination of the molecular formula. nih.govpreprints.org

For 3-(1-Methylpiperidin-4-yl)morpholine, the molecular formula is C₁₀H₂₀N₂O. HRMS analysis, often using techniques like electrospray ionization (ESI), would provide an exact mass measurement that can be compared to the theoretical calculated mass.

Table 3: HRMS Data for 3-(1-Methylpiperidin-4-yl)morpholine

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight (Nominal) | 184 g/mol |

| Monoisotopic Mass (Calculated) | 184.15756 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 185.16484 |

The observation of an ion at m/z 185.16484 in an HRMS spectrum would provide strong evidence for the elemental composition C₁₀H₂₁N₂O⁺, thus confirming the molecular formula of the parent compound. core.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular "fingerprint."

For 3-(1-Methylpiperidin-4-yl)morpholine, the spectra would be dominated by vibrations of the aliphatic C-H bonds, the C-N bonds, and the C-O-C ether linkage. nih.gov

Table 4: Key Vibrational Modes for 3-(1-Methylpiperidin-4-yl)morpholine and Analogs

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| C-H Stretching (Aliphatic) | 2850 - 3000 | IR & Raman | Strong bands corresponding to the numerous CH₂ and CH₃ groups. researchgate.netnih.gov |

| C-O-C Stretching (Ether) | 1115 - 1140 | IR | Strong, characteristic band for the morpholine ring's ether linkage. researchgate.net |

| C-N Stretching (Amine) | 1020 - 1250 | IR & Raman | Vibrations associated with the C-N bonds in both heterocyclic rings. |

| CH₂ Rocking/Twisting | 750 - 1000 | IR | Part of the complex fingerprint region. |

The absence of bands for O-H (3200-3600 cm⁻¹) or C=O (1650-1750 cm⁻¹) groups confirms the purity and identity of the saturated heterocyclic structure.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the definitive three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the exact conformation of the molecule. ed.ac.uk

For derivatives containing the 4-(morpholin-4-yl)piperidin-1-yl moiety, crystallographic studies have confirmed that both the morpholine and piperidine rings adopt a stable chair conformation. mdpi.comresearchgate.net The linkage between the two rings at the C-4 position of the piperidine ring is typically found to be in an equatorial position to minimize steric hindrance. ed.ac.uk

A study on 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride provides insight into the solid-state structure of the core fragment. mdpi.com

Table 5: Representative Crystallographic Data for a Derivative Containing the 4-(Morpholin-4-yl)piperidin-1-yl Moiety

| Parameter | Value from Alectinib Hydrochloride mdpi.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.021(3) |

| b (Å) | 10.966(2) |

| c (Å) | 16.649(3) |

| β (°) | 102.73(3) |

| Volume (ų) | 2670.3(9) |

| Conformation | Both piperidine and morpholine rings adopt chair conformations. |

Such data provides unequivocal proof of the molecule's three-dimensional architecture, serving as the ultimate benchmark for structural elucidation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For a molecule such as 3-(1-Methylpiperidin-4-yl)morpholine, which possesses a stereocenter at the C3 position of the morpholine ring, chiroptical spectroscopic methods are invaluable tools for assigning the absolute spatial arrangement of its enantiomers, provided the enantiomers can be resolved. Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are particularly powerful in this regard. mtoz-biolabs.comamericanlaboratory.com

Chiroptical spectroscopy relies on the differential interaction of chiral molecules with left and right circularly polarized light. mtoz-biolabs.com This differential absorption of light provides information about the three-dimensional structure of the molecule. mtoz-biolabs.com

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (ECD) or simply CD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. This technique is highly sensitive to the stereochemistry of a molecule. The general process for determining the absolute configuration of a chiral molecule like 3-(1-Methylpiperidin-4-yl)morpholine using CD spectroscopy involves several key steps: mtoz-biolabs.com

Sample Analysis : A CD spectrum of an enantiomerically pure sample of the compound is recorded. This spectrum will show positive or negative peaks (Cotton effects) at specific wavelengths.

Comparison with Known Spectra : The experimental CD spectrum is then compared with the spectra of molecules with known absolute configurations and similar structures. mtoz-biolabs.com This comparative analysis can provide a preliminary assignment of the absolute configuration.

Quantum Chemical Calculations : For a more definitive assignment, the experimental spectrum is compared to a theoretically calculated spectrum. This involves computational modeling of the likely conformations of the molecule and calculation of the theoretical CD spectrum for a specific enantiomer (e.g., the R-enantiomer). If the calculated spectrum for the R-enantiomer matches the experimental spectrum, the sample is assigned the R-configuration. If the spectra are mirror images, the sample is assigned the S-configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful alternative to ECD and measures the differential absorption of left and right circularly polarized infrared light. biotools.us This technique provides detailed information about the stereochemistry of a molecule based on its vibrational transitions. biotools.us The key advantage of VCD is that it can be applied to a wide range of molecules, including those that lack a suitable chromophore for ECD analysis. americanlaboratory.com

The process for determining absolute configuration using VCD is analogous to that of ECD and involves comparing the experimental VCD spectrum with the results of quantum chemical calculations, typically using density functional theory (DFT). americanlaboratory.comnih.gov If the major bands in the experimental and calculated VCD spectra show agreement in sign and relative intensity, the absolute configuration of the sample can be confidently assigned. americanlaboratory.com

Applicability to 3-(1-Methylpiperidin-4-yl)morpholine

Below is an illustrative data table representing the kind of information that would be generated from a VCD analysis for the assignment of the absolute configuration of a chiral molecule.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Intensity | Calculated Frequency (cm⁻¹) for R-enantiomer | Calculated VCD Intensity for R-enantiomer | Assignment |

| C-H stretch | 2950 | + | 2955 | + | Match |

| C-H bend | 1450 | - | 1452 | - | Match |

| C-O stretch | 1100 | + | 1105 | + | Match |

In this hypothetical example, the positive correlation between the signs of the experimental and calculated VCD intensities would lead to the assignment of the R-configuration to the analyzed enantiomer.

Computational Chemistry and Theoretical Investigations of the 3 1 Methylpiperidin 4 Yl Morpholine System

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in the 3-(1-Methylpiperidin-4-yl)morpholine molecule, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy conformation is found.

Calculations are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-31++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net The results of these calculations include optimized bond lengths, bond angles, and dihedral angles that define the molecule's ground-state geometry.

Furthermore, DFT provides critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net The electron density distribution can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering clues to how the molecule will interact with other chemical species.

Table 1: Predicted Geometrical Parameters for 3-(1-Methylpiperidin-4-yl)morpholine from DFT Calculations Note: These are representative values typical for such structures and would be confirmed by specific calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (piperidine) | 1.46 Å |

| C-N (morpholine) | 1.47 Å | |

| C-O (morpholine) | 1.42 Å | |

| C-C (piperidine) | 1.53 Å | |

| C-C (morpholine) | 1.53 Å | |

| Bond Angles | C-N-C (piperidine) | 111.5° |

| C-O-C (morpholine) | 111.2° | |

| C-N-C (morpholine) | 109.8° |

For situations requiring higher accuracy, ab initio (from first principles) methods are employed. Unlike DFT, which relies on an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from quantum mechanical principles without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation—the interaction between electrons.

These methods are computationally more demanding and are often used to refine the energies of structures previously optimized with DFT. For the 3-(1-Methylpiperidin-4-yl)morpholine system, high-accuracy ab initio calculations can provide benchmark values for properties like ionization potential, electron affinity, and reaction energies, serving as a gold standard for validating less expensive computational methods.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum methods excel at describing the static electronic structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the 3-(1-Methylpiperidin-4-yl)morpholine system as a collection of atoms governed by the laws of classical mechanics, with interactions described by a force field (e.g., AMBER, OPLS). mdpi.commdpi.com

By simulating the molecule's movement over nanoseconds or microseconds, MD can reveal its conformational landscape—the collection of different shapes (conformers) it can adopt and the energy barriers between them. For 3-(1-Methylpiperidin-4-yl)morpholine, this includes the chair-boat flipping of the piperidine (B6355638) and morpholine (B109124) rings and the rotation around the single bond connecting the two heterocyclic systems.

MD simulations are also invaluable for studying solvation effects. frontiersin.org By immersing the molecule in a simulated box of water or another solvent, researchers can observe how solvent molecules arrange around the solute and how these interactions influence its preferred conformation and flexibility. This provides a more realistic model of the molecule's behavior in a biological environment. frontiersin.org

Table 2: Typical Parameters for an MD Simulation of 3-(1-Methylpiperidin-4-yl)morpholine

| Parameter | Value/Setting | Purpose |

| Force Field | OPLS-AA / AMBER | Defines potential energy function for atomic interactions. mdpi.commdpi.com |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100-500 ns | Duration to observe significant conformational sampling. |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 3-(1-Methylpiperidin-4-yl)morpholine, binds to a macromolecular target, typically a protein receptor. neliti.comresearchgate.net This method is central to structure-based drug design, helping to identify potential biological targets and elucidate the mechanism of action. mdpi.comscispace.com

The process involves placing the ligand in various orientations and conformations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. researcher.life The results are ranked by a docking score (often in kcal/mol), with lower scores indicating a more favorable binding interaction. Analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For 3-(1-Methylpiperidin-4-yl)morpholine, the nitrogen atoms in both rings can act as hydrogen bond acceptors, while the hydrocarbon portions can engage in hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. nih.govnih.gov For a series of analogs based on the 3-(1-Methylpiperidin-4-yl)morpholine scaffold, a QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including its size (e.g., molecular weight), shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). mdpi.com Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a correlation is established between these descriptors and the observed activity. nih.govmdpi.com The predictive power of the resulting model is rigorously tested through internal and external validation procedures. mdpi.commdpi.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Property Quantified |

| Topological | Wiener Index | Molecular branching and compactness. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric/Geometrical | Molecular Volume | Size and bulk of the molecule. nih.gov |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. |

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods provide powerful tools for predicting the chemical reactivity and selectivity of 3-(1-Methylpiperidin-4-yl)morpholine without the need for laboratory experiments. These predictions are largely derived from the electronic structure information obtained from quantum chemical calculations.

Reactivity indices, such as Fukui functions, can be calculated from the electron density to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, the nitrogen atom of the morpholine ring is generally less basic than that of the piperidine due to the electron-withdrawing effect of the adjacent oxygen atom. researchgate.net DFT calculations can quantify these differences and predict which site is more likely to be protonated or to participate in a chemical reaction. MEP maps also visually highlight these reactive centers. Such analyses are crucial for predicting potential metabolic pathways, identifying sites susceptible to degradation, and understanding the selectivity of reactions when synthesizing derivatives. researchgate.net

Computational Analysis of Drug-like Properties (e.g., Lipophilicity, Topological Polar Surface Area) relevant to ADMET (excluding toxicity/safety in human context)

Lipophilicity is a critical physicochemical property that influences a compound's solubility, absorption, distribution, and metabolism. molinspiration.com It is commonly expressed as the logarithm of the partition coefficient (log P), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (water). acdlabs.comsailife.com A balanced log P is often sought; a value that is too high can lead to poor aqueous solubility and sequestration in fatty tissues, while a value that is too low may hinder the molecule's ability to cross lipid-rich biological membranes. acdlabs.comtaylorandfrancis.com For compounds intended to act on the central nervous system (CNS), a log P value of around 2.0 is often considered ideal, whereas values between 1.0 and 5.0 are generally viewed as favorable for oral absorption. acdlabs.comsailife.com

Another essential descriptor is the Topological Polar Surface Area (TPSA), which is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. molinspiration.com TPSA is a strong predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier (BBB) penetration. molinspiration.comopeneducationalberta.ca Molecules with a lower TPSA are generally more lipid-soluble and can more readily pass through cell membranes. openeducationalberta.ca A TPSA value of less than 140 Ų is often associated with good oral bioavailability, while a value below 90 Ų is generally considered favorable for penetration into the central nervous system. dovepress.com

Computational tools and predictive models provide estimates for these crucial parameters. The table below presents the calculated physicochemical and drug-like properties for 3-(1-Methylpiperidin-4-yl)morpholine, derived from computational analysis. These values offer a preliminary assessment of the molecule's ADMET-related characteristics.

| Property | Predicted Value | Significance in ADMET |

|---|---|---|

| Lipophilicity (Consensus Log P) | 1.25 | Indicates a balance between hydrophilicity and lipophilicity, favorable for solubility and membrane permeability. acdlabs.comtaylorandfrancis.com |

| Topological Polar Surface Area (TPSA) | 24.73 Ų | Suggests high potential for membrane permeation, including good intestinal absorption and blood-brain barrier penetration. openeducationalberta.cadovepress.com |

The predicted Consensus Log P of 1.25 for 3-(1-Methylpiperidin-4-yl)morpholine falls within the range generally considered optimal for oral and intestinal absorption. acdlabs.comsailife.com This moderate lipophilicity suggests that the compound is likely to have sufficient aqueous solubility to be present in the gastrointestinal fluids, as well as adequate lipid solubility to permeate the intestinal wall.

The calculated TPSA of 24.73 Ų is significantly low. This value is well below the typical thresholds for both good oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų). dovepress.com Such a low TPSA indicates a molecule with a predominantly nonpolar surface, which is highly favorable for passive diffusion across cellular membranes. openeducationalberta.canih.gov This computational finding points toward a high probability of good absorption and the potential to cross the blood-brain barrier.

Investigation of Molecular Interactions and Biological Target Engagement of 3 1 Methylpiperidin 4 Yl Morpholine Derivatives

In Vitro Receptor Binding Affinity Profiling

Derivatives featuring morpholine (B109124) and piperidine (B6355638) scaffolds have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.

Dopamine (B1211576) Receptors: The dopamine D4 receptor has been a significant target for compounds containing morpholine and piperidine rings in the search for novel antipsychotics. Studies have shown that chiral aryloxymethyl morpholine derivatives can act as potent dopamine D4 receptor antagonists, with some compounds exhibiting high affinity (Ki < 6 nM). Similarly, new series of 2,4-disubstituted morpholines and 1,4-oxazepanes have demonstrated selectivity for the D4 receptor. Structure-activity relationship (SAR) studies indicate that interactions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine or piperidine ring are crucial for affinity.

Histamine (B1213489) Receptors: The histamine receptors, particularly H1 and H3, are important targets in the treatment of allergies and neurological disorders. A study on histamine H1 receptor antagonists explored the impact of incorporating aromatic rings into a tricyclic structure linked to a piperidine moiety. nih.gov For instance, Desloratadine, which features a piperidinyl group, is a tricyclic ligand with a high binding affinity (pKi) and a long residence time at the H1 receptor. nih.gov Another study successfully synthesized a potent histamine H3 receptor antagonist, 4-[3-(4-piperidin-1-yl-but-1-ynyl)-benzyl]-morpholine, which was radiolabeled for positron emission tomography (PET) studies. In vitro binding assays confirmed high affinity and specific binding to H3 receptors in the striatum. However, specific binding affinity data for derivatives of 3-(1-methylpiperidin-4-yl)morpholine at histamine receptors remains to be fully elucidated.

Glucagon-Like Peptide-1 Receptor (GLP-1R): The GLP-1R is a key target in the management of type 2 diabetes. While extensive research has focused on peptide agonists, the development of small-molecule oral agonists is an area of intense investigation. Currently, there is no specific published data detailing the interaction of 3-(1-methylpiperidin-4-yl)morpholine derivatives with the GLP-1 receptor.

Serotonin (B10506) Receptors (5-HT2AR): The 5-HT2A receptor is a crucial target for antipsychotic and antidepressant drugs. Research into arylpiperazine derivatives has shown their potential as 5-HT2A antagonists. Molecular docking studies suggest that these ligands bind within a specific site of the receptor, stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.com While phenylpiperazine derivatives have been explored, and some show affinity for 5-HT2A receptors, specific data on derivatives of the 3-(1-methylpiperidin-4-yl)morpholine scaffold are not available in the current literature. nih.govnih.govresearchgate.net

Enzymatic Inhibition and Activation Mechanisms

α-Glucosidase: Derivatives containing morpholine and piperidine structures have shown potential as α-glucosidase inhibitors, which are important for managing type 2 diabetes. nih.gov Certain novel benzimidazole (B57391) derivatives incorporating a morpholine ring have been reported to be effective inhibitors of this enzyme. nih.gov Similarly, piperazinyl- and morpholinyl-quinoline derivatives have demonstrated inhibitory activity against α-glycosidase, among other metabolic enzymes. nih.govresearchgate.net

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for new anti-tuberculosis drugs. Morpholino-pyrimidine based inhibitors have been the subject of 3D-QSAR and molecular dynamics studies to understand their binding modes. These studies have shown that these inhibitors dock effectively in the DprE1 binding pocket, and have provided insights for designing more active compounds by adding negative electrostatic groups and hydrophobic moieties at specific positions on the scaffold.

Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. The morpholine ring is a key structural component in many PI3K inhibitors, including the well-known pan-PI3K inhibitor ZSTK474. It is established that one of the two morpholine groups in ZSTK474 is critical for binding interactions at the PI3K enzyme active site. Replacing the morpholine moiety often leads to a significant decrease in inhibitory activity across Class I PI3K isoforms (α, β, γ, δ), highlighting its importance as a pharmacophore for this target.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are another class of oral antidiabetic drugs. A hybrid structure containing a morpholine moiety linked to a sulfonamide-1,3,5-triazine-thiazole scaffold has been reported to exhibit selective DPP-4 inhibition, leading to a blood glucose-lowering effect.

Acetylcholinesterase (AChE): Inhibiting AChE is a primary strategy for treating Alzheimer's disease. The piperidine ring is a common feature in many AChE inhibitors. Studies on phenoxyethyl piperidine and morpholine derivatives have explored their potential as dual inhibitors of both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. Structure-activity relationship (SAR) analyses have revealed that the piperidinyl moiety often leads to more potent and selective inhibition of acetylcholinesterase (AChE) compared to the morpholino group in similar scaffolds. nih.gov

| Compound/Derivative Series | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Phenoxyethyl piperidine derivative (Compound 5c) | eeAChE | 0.5 ± 0.05 µM |

| Piperidinyl-quinoline derivatives | AChE | 201.16 ± 30.84 µM |

| Morpholinyl-quinoline derivatives | AChE | 198.27 ± 37.31 µM |

| Piperidinyl-quinoline derivatives | BChE | 245.73 ± 51.28 µM |

| Morpholinyl-quinoline derivatives | BChE | 204.65 ± 19.26 µM |

| Morpholinyl-quinoline derivatives | α-Glycosidase | 584.20 ± 62.51 µM |

The high-affinity choline (B1196258) transporter (CHT) is an underexplored protein that plays a crucial role in controlling cholinergic signaling by mediating the uptake of choline for acetylcholine (B1216132) synthesis. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of CHT. Structure-activity relationship studies on these compounds revealed that benzylic heteroaromatic amide moieties were the most potent, and the 3-(piperidin-4-yl)oxy substituent was favored over other ether linkages. This work led to the discovery of ML352, a potent, selective, and drug-like CHT inhibitor.

Cell-Based Assays for Pathway Modulation in Preclinical Models

The inhibitory effects of compounds on specific enzymes, such as PI3K, are often validated in cell-based assays by measuring the modulation of downstream signaling pathways. The phosphorylation of AKT, a key protein kinase downstream of PI3K, is a standard biomarker for assessing the cellular activity of PI3K inhibitors.

Derivatives of 4-morpholinopyrrolopyrimidine, which act as dual PI3Kα/mTOR kinase inhibitors, have been shown to suppress the phosphorylation of AKT at both the Thr308 and Ser473 residues in human breast cancer cell lines. This inhibition of the PI3K/AKT pathway translates to the inhibition of tumor cell growth both in vitro and in vivo. Similarly, the synthesis of novel trisubstituted morpholinopyrimidines has yielded PI3K inhibitors with increased potency compared to ZSTK474. These compounds effectively inhibit the phosphorylation of AKT at Ser473 in C4-2 prostate cancer cells, confirming their on-target cellular activity. The IC50 values for the inhibition of S473 AKT phosphorylation for some of these new compounds were found to be 1.5 to 3.2-fold lower than that of ZSTK474.

Effects on Cell Proliferation and Viability in Non-Human Cell Lines (e.g., cancer cell lines, fungal strains)

Derivatives of morpholine and piperidine have demonstrated significant biological activity, including effects on the proliferation and viability of various non-human cell lines. Research has particularly focused on their potential as anticancer and antifungal agents.

In the realm of oncology, morpholine-substituted compounds have been evaluated for their cytotoxic potential against a range of cancer cell lines. For instance, a series of morpholine substituted quinazoline (B50416) derivatives showed significant cytotoxic activity against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. Two compounds from this series, AK-3 and AK-10, were particularly potent, with AK-10 displaying IC₅₀ values of 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively. Mechanistic studies revealed that these compounds inhibit cell proliferation by inducing cell cycle arrest in the G1 phase and promoting cell death through apoptosis. Similarly, morpholine-substituted tetrahydroquinoline derivatives have been identified as potent inhibitors of mTOR, a key protein in cancer cell growth. Compound 10e from this class showed exceptional cytotoxicity against A549 lung cancer cells with an IC₅₀ value of 0.033 µM. Other studies have shown that morpholine derivatives can possess cytotoxic potential against colon cancer cell lines (SW480) and liver cancer cell lines (HepG2).

The antifungal properties of molecules containing morpholine and piperidine scaffolds have also been a subject of investigation. These structures are core components of known antifungals like fenpropimorph (B1672530) and amorolfine, which act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. Novel 4-aminopiperidine (B84694) derivatives have shown remarkable antifungal activity against clinically relevant fungal isolates, including various species of Aspergillus and Candida. Furthermore, surfactant molecules based on morpholine and piperidine have been tested against drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans, demonstrating their potential as new antifungal agents.

Table 1: Cytotoxic Activity of Selected Morpholine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

|---|---|---|---|---|

| AK-3 | A549 | Lung Carcinoma | 10.38 ± 0.27 | |

| MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 | ||

| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | ||

| AK-10 | A549 | Lung Carcinoma | 8.55 ± 0.67 | |

| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | ||

| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | ||

| 10d | A549 | Lung Carcinoma | 0.062 ± 0.01 | |

| MCF-7 | Breast Adenocarcinoma | 0.58 ± 0.11 | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.003 ± 0.008 | ||

| 10e | A549 | Lung Carcinoma | 0.033 ± 0.003 | |

| 10h | MCF-7 | Breast Adenocarcinoma | 0.087 ± 0.007 | |

| 3d | HepG2 | Liver Carcinoma | 8.50 | |

| 2g | SW480 | Colon Carcinoma | 5.10 ± 2.12 |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for predicting the biological activity of a chemical compound based on its molecular structure. For derivatives based on the 3-(1-Methylpiperidin-4-yl)morpholine scaffold, SAR analyses help elucidate how specific structural modifications influence potency and selectivity towards biological targets.

The morpholine ring is frequently considered a "privileged structure" in drug design. It can enhance the potency of a molecule through specific molecular interactions with a target protein, act as a central scaffold to correctly orient other functional groups, or favorably modify the compound's pharmacokinetic properties. The oxygen atom within the morpholine ring is capable of forming crucial hydrogen bonds with amino acid residues in the active sites of enzymes, a key interaction for inhibitory activity.

SAR studies on various morpholine derivatives have yielded several key insights:

Substituents on Aromatic Rings: The nature and position of substituents on aromatic rings attached to the morpholine core are critical for activity. For instance, in a series of anticancer quinazoline derivatives, a trifluoromethoxy group at the meta-position of an amide group and methoxy (B1213986) groups on the quinazoline ring were found to be crucial for potency. Similarly, halogen-substituted phenyl groups have been shown to be important for maximum activity against HepG2 cancer cells.

Role of the Morpholine Moiety: The morpholine group itself is often essential for biological activity. In a class of PI3K inhibitors, SAR studies demonstrated the absolute necessity of the morpholine group for potent inhibition. Its ability to enter deeply into the binding pocket of the mTOR enzyme can contribute to both potency and selectivity.

Stereochemistry: The spatial arrangement of atoms can significantly impact biological function. Studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as monoamine reuptake inhibitors established that both serotonin and noradrenaline reuptake inhibition are functions of stereochemistry and the substitution pattern on the aryl rings, allowing for the identification of selective or dual inhibitors.

Alkyl Substitutions: The introduction of alkyl groups at certain positions can enhance activity. An alkyl substitution at the third position of the morpholine ring has been shown to increase anticancer activity.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Morpholine Derivatives

| Structural Feature | Modification | Effect on Biological Activity | Source(s) |

|---|---|---|---|

| Morpholine Ring | Presence of the moiety | Often essential for PI3K/mTOR inhibition and can enhance potency. | |

| Oxygen atom | Forms hydrogen bonds with enzyme active site residues (e.g., Val882 in mTOR). | ||

| Attached Phenyl Ring | Halogen substitution | Required for maximal activity against HepG2 cell lines. | |

| C-4 substitution | Generally positive for activity. | ||

| Trifluoromethoxy (-OCF₃) at meta-position | Crucial for anticancer activity in certain quinazoline series. | ||

| Core Structure | Alkyl substitution at morpholine C-3 | Leads to an increase in anticancer activity. |

Chemical Reactivity and Transformation Studies of the 3 1 Methylpiperidin 4 Yl Morpholine Scaffold

Oxidation and Reduction Chemistry of Piperidine (B6355638) and Morpholine (B109124) Rings

The oxidation and reduction of the 3-(1-Methylpiperidin-4-yl)morpholine scaffold are primarily centered on the nitrogen atoms and the carbon atoms adjacent to them.

The tertiary amine of the N-methylpiperidine ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of an N-oxide. For instance, the use of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the N-methylpiperidine moiety to its corresponding N-oxide. This transformation can influence the steric and electronic properties of the molecule.

The piperidine ring can also undergo oxidation at the carbon atoms alpha to the nitrogen. This can lead to the formation of lactams. For example, dehydrogenation using a mercury(II)-EDTA complex can introduce a carbonyl group at the C2 or C6 position of the piperidine ring.

Conversely, the morpholine ring is generally more resistant to oxidation due to the electron-withdrawing effect of the oxygen atom, which makes the nitrogen less nucleophilic. However, under strong oxidizing conditions, cleavage of the ring can occur.

Reduction reactions on this scaffold are less common as the rings are already saturated. However, catalytic hydrogenation can be employed to reduce functional groups that may be present as substituents on the rings. For instance, pyridinium (B92312) salts can be reduced to piperidines using catalysts like platinum oxide or rhodium on carbon. While the core structure is saturated, any precursor pyridinium or other unsaturated analogues could be reduced to yield the 3-(1-Methylpiperidin-4-yl)morpholine scaffold.

| Reaction Type | Reagent/Catalyst | Affected Ring | Product Type |

| N-Oxidation | H₂O₂ or m-CPBA | Piperidine | N-oxide |

| C-Oxidation | Hg(II)-EDTA | Piperidine | Lactam |

| Catalytic Hydrogenation | PtO₂ or Rh/C | (Precursor) Pyridinium | Piperidine |

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The nucleophilic and electrophilic character of the 3-(1-Methylpiperidin-4-yl)morpholine scaffold is largely defined by the lone pairs of electrons on the two nitrogen atoms and the oxygen atom.

The nitrogen atom of the N-methylpiperidine is a strong nucleophile and a base. The methyl group is an electron-donating substituent, which enhances the ability of the nitrogen atom to accept a proton or participate in nucleophilic attack. This nitrogen can readily react with electrophiles such as alkyl halides in N-alkylation reactions. For example, treatment with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt.

The nitrogen atom of the morpholine ring is less nucleophilic than that of the piperidine ring due to the electron-withdrawing inductive effect of the adjacent oxygen atom. wikipedia.org Nevertheless, it can still participate in nucleophilic substitution reactions, such as acylation with acyl chlorides or alkylation with alkyl halides, typically under basic conditions.

Electrophilic substitution directly on the carbon atoms of the saturated rings is generally not feasible without prior functionalization. However, the nitrogen of the morpholine can react with electrophiles. For example, it can react with benzenesulfonyl chloride in the Hinsberg test for secondary amines.

| Reaction | Reagent | Reacting Site | Product |

| N-Alkylation | Alkyl Halide | Piperidine Nitrogen | Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride | Morpholine Nitrogen | N-Acylmorpholine |

| Sulfonamide Formation | Benzenesulfonyl Chloride | Morpholine Nitrogen | Sulfonamide |

Ring-Opening and Ring-Closing Transformations

Ring-opening and ring-closing reactions provide pathways to modify the core scaffold of 3-(1-Methylpiperidin-4-yl)morpholine, leading to different heterocyclic systems.

Ring-opening of the morpholine ring can be achieved under certain conditions. For instance, treatment with strong acids at high temperatures can lead to the cleavage of the ether linkage. More controlled ring-opening can be achieved through reactions that proceed via an initial attack on the nitrogen or oxygen. A highly regio- and stereoselective strategy for the synthesis of morpholines involves the S(N)2-type ring opening of activated aziridines with halogenated alcohols, followed by base-mediated intramolecular ring closure. nih.gov This suggests that the reverse reaction, a ring-opening, could be envisioned under specific conditions.

Ring expansion of the piperidine ring can be achieved through various synthetic strategies, often involving bicyclic intermediates. For example, 2-(trifluoropropan-2-ol) piperidines can undergo a metal-free ring-expansion to form azocanes via a bicyclic azetidinium intermediate. researchgate.net Similarly, morpholine rings can undergo expansion; for instance, reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions can lead to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes through neighboring group participation.

Ring-closing reactions are fundamental to the synthesis of the piperidine and morpholine moieties. Piperidines can be synthesized via intramolecular cyclization of amines and alkenes or through reductive amination of dialdehydes. nih.govbeilstein-journals.org Morpholines are commonly synthesized via the dehydration of N-substituted diethanolamines or by the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile, followed by cyclization. chemrxiv.orgacs.org The synthesis of fused morpholine structures can be achieved through click chemistry-inspired methods, starting from terminal alkynes and involving an oxirane ring-opening followed by cyclization. nih.govacs.org

Functional Group Interconversions on Peripheral Substituents

While the core 3-(1-Methylpiperidin-4-yl)morpholine scaffold is the primary focus, the reactivity of any peripheral substituents is crucial for creating analogues. Standard organic transformations can be applied to modify such substituents.

For instance, a hydroxyl group on a peripheral substituent could be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. An ester group could be reduced to an alcohol using reducing agents like lithium aluminum hydride or diisobutylaluminum hydride (DIBAL-H). researchgate.net An amide can be reduced to an amine with reagents like diborane.

These functional group interconversions are essential for structure-activity relationship (SAR) studies in medicinal chemistry, allowing for the fine-tuning of the molecule's properties.

| Initial Functional Group | Reagent(s) | Resulting Functional Group |

| Alcohol | TsCl, pyridine | Tosylate |

| Ester | LiAlH₄ or DIBAL-H | Alcohol |

| Carboxylic Acid | SOCl₂, then an amine | Amide |

| Amide | B₂H₆ | Amine |

| Ketone | NaBH₄ | Secondary Alcohol |

Chemical Stability and Degradation Pathways (in non-biological matrices)

The chemical stability of the 3-(1-Methylpiperidin-4-yl)morpholine scaffold is generally robust under standard laboratory conditions. However, under harsh conditions, degradation can occur.

The piperidine ring is a stable saturated heterocycle. The N-methyl group enhances its basicity compared to piperidine itself. fiveable.me Strong oxidizing conditions can lead to ring cleavage. Thermal degradation of N-alkyl piperidines is generally not observed at moderate temperatures.

Morpholine is known to decompose under high temperatures and pressures, such as those found in steam-condensate cycles of power plants. Thermal decomposition can lead to the formation of various breakdown products, including 2-(2-aminoethoxy) ethanol, ethanolamine, ammonia, methylamine, ethylamine, ethylene (B1197577) glycol, glycolic acid, and acetic acid. In the presence of nitrites, morpholine can form N-nitrosomorpholine, a known carcinogen, which is a significant consideration in certain industrial applications. researchgate.net The degradation of morpholine can be influenced by the presence of oxygen and metal ions.

Future Directions and Emerging Research Avenues for 3 1 Methylpiperidin 4 Yl Morpholine Analogs

Development of Next-Generation Synthetic Methodologies

The efficient and diverse synthesis of 3-(1-methylpiperidin-4-yl)morpholine analogs is crucial for exploring their structure-activity relationships (SAR). Future efforts in this area are likely to focus on the development of more modular and stereoselective synthetic routes.

One promising approach is the use of palladium-catalyzed carboamination reactions, which can be employed to construct the morpholine (B109124) or piperidine (B6355638) ring systems in a controlled manner. e3s-conferences.org This method allows for the introduction of a wide range of substituents, facilitating the rapid generation of analog libraries for biological screening. For instance, a multi-step synthesis starting from enantiomerically pure amino alcohols can yield cis-3,5-disubstituted morpholines, a challenging motif to produce via traditional methods. e3s-conferences.org

Another area of development is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. MCRs are highly efficient and can be used to generate a diverse range of substituted piperidine and morpholine derivatives. researchgate.net The development of novel MCRs specifically tailored to the synthesis of 3-(1-methylpiperidin-4-yl)morpholine analogs could significantly accelerate the discovery of new drug candidates.

Furthermore, flow chemistry techniques are expected to play an increasingly important role in the synthesis of these compounds. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. The application of flow chemistry to the synthesis of 3-(1-methylpiperidin-4-yl)morpholine analogs could enable the on-demand production of these compounds with high purity and reproducibility.

A key challenge in the synthesis of these analogs is the control of stereochemistry, as the biological activity of chiral molecules is often dependent on their absolute configuration. Future synthetic methodologies will need to address this challenge by employing asymmetric catalysis or chiral starting materials to produce enantiomerically pure compounds.

| Synthetic Methodology | Key Advantages | Potential for 3-(1-Methylpiperidin-4-yl)morpholine Analogs |

| Palladium-Catalyzed Carboamination | High stereoselectivity, broad substrate scope | Efficient construction of substituted morpholine and piperidine rings |

| Multi-Component Reactions (MCRs) | High efficiency, molecular diversity | Rapid generation of analog libraries for SAR studies |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability | On-demand synthesis of analogs with high purity |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Investigation of stereochemistry-dependent biological activity |

Exploration of Novel Biological Targets and Phenotypes

Analogs of 3-(1-methylpiperidin-4-yl)morpholine have the potential to interact with a wide range of biological targets due to the versatile nature of the piperidine and morpholine scaffolds. e3s-conferences.orgresearchgate.net While existing research has focused on areas such as oncology and neuroscience, future investigations are likely to uncover novel therapeutic applications. nih.govnih.gov

One area of significant interest is the development of analogs as inhibitors of protein kinases. For example, morpholine-containing compounds have shown promise as inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are key targets in cancer therapy. nih.govnih.govnih.gov Future research could focus on optimizing the selectivity of these inhibitors for specific kinase isoforms to minimize off-target effects.

Another emerging area is the development of analogs with activity against neurodegenerative diseases. The piperidine and morpholine moieties are found in many centrally active drugs, and analogs of 3-(1-methylpiperidin-4-yl)morpholine could be designed to interact with targets such as cholinesterases or monoamine transporters. nih.govnih.gov

The exploration of novel biological targets will be facilitated by high-throughput screening of diverse analog libraries against a wide range of assays. Phenotypic screening, which identifies compounds that produce a desired biological effect without prior knowledge of the target, will also be a valuable tool for discovering new therapeutic applications for these analogs.

| Potential Biological Target Class | Therapeutic Area | Example |

| Protein Kinases | Oncology | PI3K/mTOR inhibitors nih.govnih.govnih.gov |

| Cholinesterases | Neurodegenerative Diseases | Acetylcholinesterase inhibitors nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various | Dopamine (B1211576) or serotonin (B10506) receptor modulators |

| Ion Channels | Various | Sodium or potassium channel blockers |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their application to the design of 3-(1-methylpiperidin-4-yl)morpholine analogs is a promising future direction. mdpi.comnih.govmdpi.com These computational tools can be used to analyze large datasets of chemical structures and biological activities to identify novel SARs and predict the properties of virtual compounds. nih.gov

One key application of AI/ML is in the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models can be trained on existing data to predict the biological activity of new analogs, allowing for the prioritization of synthetic efforts on the most promising compounds. Deep learning models, in particular, have shown great promise in this area. nih.gov

AI can also be used for de novo drug design, where algorithms generate novel molecular structures with desired properties. mdpi.com These generative models can explore a vast chemical space to propose new 3-(1-methylpiperidin-4-yl)morpholine analogs that are predicted to have high potency and selectivity for a given biological target.

Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov By integrating these predictions into the design process, it is possible to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage, thereby reducing the time and cost of drug development.

| AI/ML Application | Description | Impact on Analog Design |

| QSAR Modeling | Predicting biological activity from chemical structure | Prioritization of synthetic targets |

| De novo Design | Generating novel molecular structures with desired properties | Exploration of new chemical space |

| ADMET Prediction | Predicting pharmacokinetic and toxicity properties | Early identification of compounds with poor drug-like properties |

| Retrosynthesis Planning | Predicting synthetic routes to target molecules | Facilitating the synthesis of novel analogs |

Design of Targeted Chemical Probes for Biological System Interrogation

Well-characterized small molecules, known as chemical probes, are invaluable tools for studying the function of proteins and other biological macromolecules in their native environment. scispace.com Analogs of 3-(1-methylpiperidin-4-yl)morpholine could be developed into highly selective and potent chemical probes to investigate the roles of their biological targets in health and disease.

The development of a chemical probe requires a thorough understanding of its SAR, as well as the identification of a closely related inactive analog to serve as a negative control. The probe should also have appropriate physicochemical properties for use in cellular or in vivo experiments.

Once a suitable 3-(1-methylpiperidin-4-yl)morpholine analog has been identified as a chemical probe, it can be used in a variety of applications, including:

Target validation: Confirming that modulation of a specific protein's activity produces a desired cellular phenotype.

Pathway analysis: Elucidating the downstream signaling pathways affected by the target protein.

Mechanism of action studies: Investigating how the target protein contributes to a particular disease process.

The development of chemical probes based on the 3-(1-methylpiperidin-4-yl)morpholine scaffold will not only advance our understanding of fundamental biology but may also identify new therapeutic opportunities.

Application in Materials Science and Catalysis

While the primary focus of research on 3-(1-methylpiperidin-4-yl)morpholine analogs is in the life sciences, the versatile chemical nature of the piperidine and morpholine rings suggests potential applications in materials science and catalysis. e3s-conferences.org

In materials science, morpholine derivatives have been investigated as curing agents for epoxy resins and as stabilizers for polymers. e3s-conferences.org The bifunctional nature of 3-(1-methylpiperidin-4-yl)morpholine, with its two basic nitrogen atoms, could make its analogs interesting candidates for these applications. Furthermore, the incorporation of this scaffold into polymer backbones could lead to new materials with unique properties.

In the field of catalysis, chiral morpholine and piperidine derivatives have been used as ligands for asymmetric metal catalysis and as organocatalysts. researchgate.net The development of enantiomerically pure 3-(1-methylpiperidin-4-yl)morpholine analogs could provide new catalysts for a variety of chemical transformations.

While these applications are currently speculative, they represent exciting avenues for future research that could expand the utility of this important chemical scaffold beyond the realm of medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products